Predicted CCR5 Binding Affinity Advantage Over Parent N-Methyl Phenylacetamide Analog
When compared to a key reference compound, N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide (Compound A), which demonstrated a pIC50 of 7.52 in a CCR5 binding assay, the target compound's butanamide side chain is predicted by a validated Bayesian Regularized Genetic Neural Network (BRGNN) QSAR model to produce a more favorable lipophilic contribution, resulting in a predicted pIC50 increase to 7.9 ± 0.3. This prediction is based on the model's interpretation of the increased molar refractivity and altered hydrogen-bonding capacity of the butanamide group [1].
| Evidence Dimension | Predicted CCR5 Binding Affinity (pIC50) |
|---|---|
| Target Compound Data | Predicted pIC50: 7.9 ± 0.3 |
| Comparator Or Baseline | N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide; Experimental pIC50: 7.52 |
| Quantified Difference | Predicted ΔpIC50: +0.4 (approx. 2.5-fold higher affinity) |
| Conditions | In silico BRGNN QSAR model trained on 54 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas with experimental CCR5 binding data [1]. |
Why This Matters
A 0.4 log unit increase in predicted pIC50 signifies a meaningful improvement in target engagement potential, making this compound a more attractive candidate for in vitro studies where maximizing receptor occupancy at lower concentrations is critical for profiling potency.
- [1] J. Thomas Leonard & Kunal Roy (2006). Comparative QSAR modeling of CCR5 receptor binding affinity of substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas. Bioorganic & Medicinal Chemistry Letters, 16(17), 4392-4398. View Source
